Azaprophen Azaprophen
Brand Name: Vulcanchem
CAS No.: 107010-27-5
VCID: VC20742865
InChI: InChI=1S/C23H27NO2/c1-23(18-9-5-3-6-10-18,19-11-7-4-8-12-19)22(25)26-21-14-17-13-20(15-21)24(2)16-17/h3-12,17,20-21H,13-16H2,1-2H3
SMILES: CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CC4CC(C3)N(C4)C
Molecular Formula: C23H27NO2
Molecular Weight: 349.5 g/mol

Azaprophen

CAS No.: 107010-27-5

Cat. No.: VC20742865

Molecular Formula: C23H27NO2

Molecular Weight: 349.5 g/mol

* For research use only. Not for human or veterinary use.

Azaprophen - 107010-27-5

CAS No. 107010-27-5
Molecular Formula C23H27NO2
Molecular Weight 349.5 g/mol
IUPAC Name (6-methyl-6-azabicyclo[3.2.1]octan-3-yl) 2,2-diphenylpropanoate
Standard InChI InChI=1S/C23H27NO2/c1-23(18-9-5-3-6-10-18,19-11-7-4-8-12-19)22(25)26-21-14-17-13-20(15-21)24(2)16-17/h3-12,17,20-21H,13-16H2,1-2H3
Standard InChI Key WOMCGBFNBSIIEA-UHFFFAOYSA-N
SMILES CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CC4CC(C3)N(C4)C
Canonical SMILES CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CC4CC(C3)N(C4)C

Chemical Structure and Properties

Azaprophen, chemically named 6-methyl-6-azabicyclo(3.2.1)octan-3-ol 2,2-diphenylpropionate, has the molecular formula C23H27NO2 and a molecular weight of 349.5 g/mol . The structure features a 6-azabicyclo[3.2.1]octane skeleton with a 2,2-diphenylpropanoate ester group attached to the 3-position of the bicyclic ring system . This unique structure contributes to its specific pharmacological properties and receptor binding profile.

The compound was first cataloged in chemical databases in August 2005, with the most recent modifications to its records completed in March 2025 . Azaprophen is also known by several synonyms and identifiers in chemical databases:

Chemical Identifiers

PropertyValue
PubChem CID129486
CAS Registry Number107010-27-5
ChEMBL IDCHEMBL287868
DSSTox Substance IDDTXSID20910213
Molecular FormulaC23H27NO2
Molecular Weight349.5 g/mol

Pharmacological Properties

Azaprophen exhibits significant antimuscarinic characteristics that have been extensively investigated in various in vitro preparations. Its pharmacological profile demonstrates both similarities and important differences compared to the classical antimuscarinic agent atropine.

Antimuscarinic Effects

As an antimuscarinic compound, azaprophen acts by blocking muscarinic acetylcholine receptors, thereby preventing the neurotransmitter acetylcholine from binding to these receptors . This inhibitory action disrupts parasympathetic nervous system signaling and produces effects typical of anticholinergic drugs.

In vitro studies have demonstrated that azaprophen potently inhibits acetylcholine-induced contractions in guinea pig ileum, showing greater potency than atropine in this specific preparation . Similarly, azaprophen has shown substantially higher potency than atropine for inhibiting carbachol-induced amylase release . These findings suggest a potentially advantageous pharmacological profile for certain applications compared to traditional anticholinergic agents.

Comparison with Atropine

Comparative pharmacological studies between azaprophen and atropine have revealed important differences in potency across various biological effects:

EffectAzaprophen Potency Relative to Atropine
Inhibition of carbachol-induced amylase releaseSubstantially more potent
Inhibition of acetylcholine-induced contractions in guinea pig ileumSubstantially more potent
Behavioral effects in primatesSlightly less potent

Despite being more potent in certain in vitro preparations, studies examining behavioral effects in primates found atropine to be slightly more potent than azaprophen on both matching and detection tasks . This discrepancy between in vitro and in vivo potency highlights the complex pharmacokinetic and pharmacodynamic properties of these compounds, which may involve differences in receptor subtype selectivity, brain penetration, or metabolism.

Research Applications

Azaprophen has been investigated for several potential therapeutic applications, with particular focus on protection against organophosphate toxicity.

Protection Against Organophosphate Exposure

Current Research Status

Research into azaprophen continues to evolve, with studies exploring its potential applications beyond protection against organophosphates. The compound's unique pharmacological profile, particularly its high potency in certain antimuscarinic effects relative to atropine, suggests it may have utility in other conditions where muscarinic receptor blockade is desirable.

Limitations and Research Gaps

Despite promising results in specific applications, several knowledge gaps remain in the understanding of azaprophen:

  • Limited human data on safety, tolerability, and efficacy

  • Incomplete characterization of receptor subtype selectivity

  • Sparse information on pharmacokinetics, metabolism, and bioavailability

  • Limited exploration of potential therapeutic applications beyond organophosphate protection

These knowledge gaps represent important areas for future research to fully characterize the potential clinical utility of azaprophen.

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